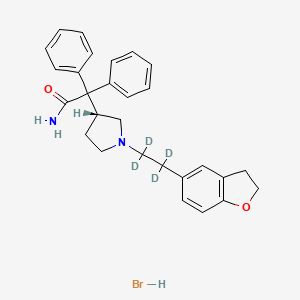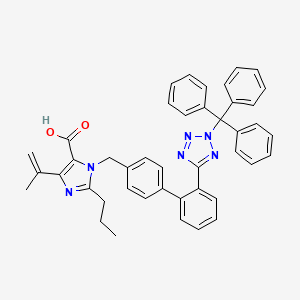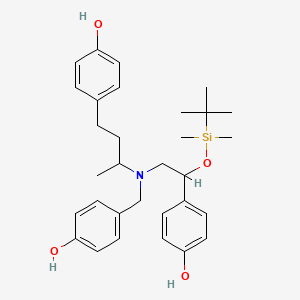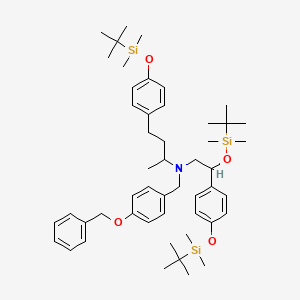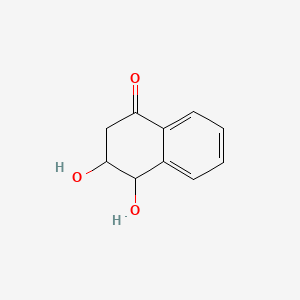
3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one (3,4-DHN) is a natural product found in various plants, including the bark of the magnolia tree. It is a phenolic compound with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. 3,4-DHN has been studied extensively in recent years, and has been shown to have a number of potential applications in medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
Autoxidation of related compounds, such as 3,4-Dihydro-1-methylnaphthalen-2(1H)-one, has been studied, revealing distinct crystalline products and proposing a new synthesis method (Nasipuri, Das, & Dalal, 1978).
One pot multicomponent synthesis of 3′,5-Diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles, derived from related compounds, has shown promising antimicrobial activity against various bacterial and fungal strains (Ashok et al., 2014).
Stereoselective synthesis of cis- and trans-3,4-Dihydro-3,4,8-trihydroxynaphthalen-1(2H)-one has been achieved, which could have implications in various synthetic applications (Couché, Fkyerat, & Tabacchi, 2009).
Aluminum(III) induced green luminescence detection studies have utilized compounds like (4E)-4-((2-hydroxynaphthalen-1-yl)methyleneamino)-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one, demonstrating potential in biological sample testing (Lohar et al., 2014).
Research on the chemistry of 2,3-dihydroxynaphthalene and related analogues has found applications in polymer, physical, and medicinal chemistry, highlighting the versatile nature of these compounds (Monier et al., 2018).
Enolate ion as a synthon in biocatalytic synthesis studies have explored the production of 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones, suggesting environmentally friendly synthetic processes (Petronijević et al., 2017).
3,4-Dihydro-1,3-2H-Benzoxazines have been used for applications beyond monomers for polybenzoxazines, like luminescent materials and ligands for cations (Wattanathana et al., 2017).
Propiedades
IUPAC Name |
3,4-dihydroxy-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-4,9-10,12-13H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCQQUBFJURTDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C2C1=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

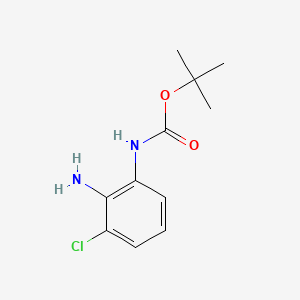
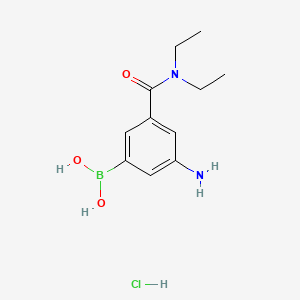
![[4-(2-Aminophenoxy)phenyl]boronic acid](/img/structure/B582092.png)
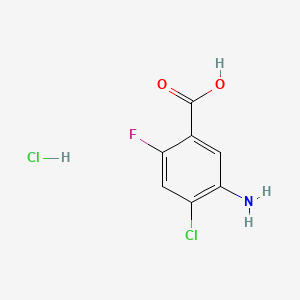
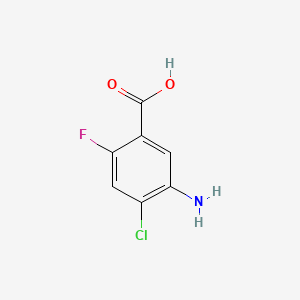
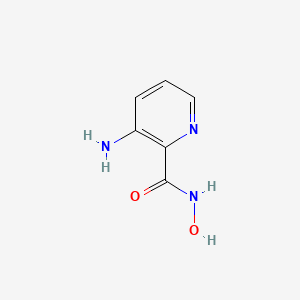
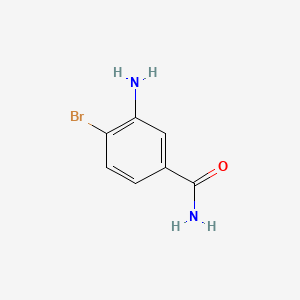
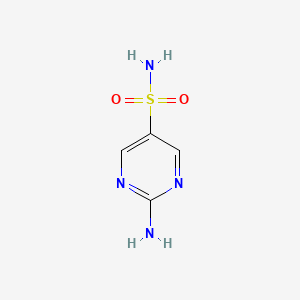
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B582100.png)

